molecular formula C9H3BrF6O B1446890 2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde CAS No. 1415130-39-0

2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde

Cat. No.: B1446890
CAS No.: 1415130-39-0
M. Wt: 321.01 g/mol
InChI Key: SZQVHPIMVGABOZ-UHFFFAOYSA-N
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Description

2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H3BrF6O. It is a benzaldehyde derivative characterized by the presence of bromine and trifluoromethyl groups at specific positions on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Mechanism of Action

In a free radical reaction, a molecule like N-bromosuccinimide (NBS) can lose a bromo atom, leaving behind a radical. This radical can then remove a hydrogen atom from the benzylic position of the compound, forming a new radical. This new radical can then react with NBS again, resulting in the bromination of the compound .

Biochemical Analysis

Biochemical Properties

2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the introduction of bromine and trifluoromethyl groups into organic substrates. The compound’s reactivity is attributed to the electron-withdrawing effects of the trifluoromethyl groups, which enhance its electrophilic nature. This makes it a valuable reagent in the modification of biomolecules, including peptides and nucleotides .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. The presence of bromine and trifluoromethyl groups enhances its binding affinity and specificity. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions but may undergo degradation when exposed to light or extreme temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. These temporal effects are crucial for understanding the compound’s behavior in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range triggers significant biological responses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to target sites. Understanding its transport mechanisms is crucial for optimizing its delivery in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde typically involves the bromination of 4,6-bis(trifluoromethyl)benzaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with stringent quality control measures to ensure consistency and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted benzaldehyde derivatives with various functional groups.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Alcohols or other reduced derivatives.

Scientific Research Applications

2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.

    Industry: In the production of specialty chemicals, agrochemicals, and materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,6-bis(trifluoromethyl)benzaldehyde is unique due to the presence of both bromine and trifluoromethyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

2-bromo-4,6-bis(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF6O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQVHPIMVGABOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C=O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 2.59 M hexanes solution of n-BuLi (1.13 mL, 2.92 mmol) was added dropwise to a, 0° C., THF solution (4 mL) of 2,2,6,6-tetramethylpiperidine (0.50 mL, 2.92 mmol). After 5 min at 0° C., the solution was cooled to −78° C. and 1-bromo-3,5-bis(trifluoromethyl)benzene was added dropwise over 2 min. The resulting brown amber colored solution was stirred at −78° C. for an additional 20 min. Ethyl formate (0.587 mL, 7.30 mmol) was then added dropwise at −78° C. over 1 min. After 30 min at −78° C., 1 M aqueous HCl was added, the layers were separated and the organic layer was washed with 0.1 M aqueous HCl and 1 M aqueous. The organic layer was dried (Na2SO4), concentrated, and short path vacuum distilled to provide the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.